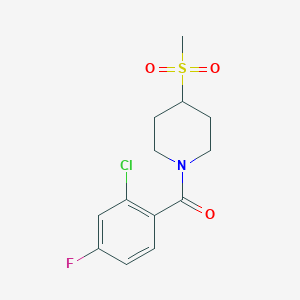
(2-Chlor-4-fluorphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, a key intermediate in the preparation of zolazepam, was achieved via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone .Wirkmechanismus
The mechanism of action of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone increases the levels of acetylcholine in the brain, which enhances cognitive function and memory.
Biochemical and Physiological Effects
(2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone has been shown to exhibit antioxidant and anti-inflammatory effects, which are attributed to its ability to reduce the production of reactive oxygen species and pro-inflammatory cytokines. (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone has also been shown to improve mitochondrial function, which is crucial for maintaining cellular energy production and preventing cell death.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone has several advantages for lab experiments, including its high potency and selectivity for acetylcholinesterase inhibition. However, (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone also has limitations, such as its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone. One potential area of research is the optimization of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone's pharmacokinetic properties, such as its solubility and bioavailability, to enhance its therapeutic potential. Another area of research is the investigation of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone's effects on other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, the development of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone analogs with improved potency and selectivity for acetylcholinesterase inhibition could lead to the discovery of new therapeutic agents for neurological disorders.
In conclusion, (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone is a promising compound that has shown potential therapeutic applications for neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to optimize its pharmacokinetic properties and investigate its effects on other neurological disorders.
Synthesemethoden
The synthesis of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone involves the reaction of 2-chloro-4-fluoroacetophenone with methylsulfonyl piperidine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an enamine intermediate, which undergoes nucleophilic addition to the ketone, resulting in the formation of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, einschließlich unserer Zielverbindung, haben sich als vielversprechend für antivirale Anwendungen erwiesen. Zum Beispiel:
- Methyl-6-amino-4-isobutoxy-1H-indol-2-carboxylat zeigte eine Hemmwirkung gegen das Influenzavirus A mit einer IC50 von 7,53 μmol/L .
Anti-HIV-Potenzial
Forscher haben Indolderivate als potenzielle Anti-HIV-Mittel untersucht. Zum Beispiel wurde Ethyl-(6R)-6-[N-(2-Chlor-4-fluorphenyl)sulfamoyl]cyclohex-1-en-1-carboxylat (TAK-242) in vitro auf seine Wirkung als Zytokinproduktionsinhibitor untersucht .
Enzymatische Produktion von Fluorcatecholen
2-Chlor-4-fluorphenol, ein Vorläufer unserer Verbindung, wurde bei der enzymatischen Produktion von Fluorcatecholen verwendet .
Biologische und klinische Anwendungen
Indolderivate haben aufgrund ihrer vielfältigen biologischen Aktivitäten ein immenses Potenzial für neuere therapeutische Möglichkeiten. Forscher erforschen weiterhin ihre Anwendungen in Bereichen wie:
Pharmakophor-Entwicklung
Das Indolgerüst, das in vielen synthetischen Arzneimittelmolekülen vorkommt, liefert wertvolle Erkenntnisse für das Arzneimittel-Design. Seine Fähigkeit, mit hoher Affinität an mehrere Rezeptoren zu binden, macht es zu einer essentiellen heterozyklischen Verbindung für die Entwicklung neuartiger Derivate .
Natürliche Verbindungen und Tryptophan-Stoffwechsel
Indol ist ein Elternkern in verschiedenen natürlichen Verbindungen, darunter Tryptophan und Indol-3-essigsäure (ein Pflanzenhormon). Das Verständnis seiner Rolle im Stoffwechsel und in Signalwegen ist entscheidend für die weitere Forschung .
Eigenschaften
IUPAC Name |
(2-chloro-4-fluorophenyl)-(4-methylsulfonylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO3S/c1-20(18,19)10-4-6-16(7-5-10)13(17)11-3-2-9(15)8-12(11)14/h2-3,8,10H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISLMAISGUDMBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide](/img/structure/B2396449.png)
![4-Bromo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol](/img/structure/B2396451.png)

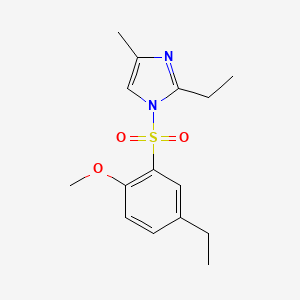
![2-[(5-Aminopyridin-2-yl)oxy]benzamide](/img/structure/B2396458.png)
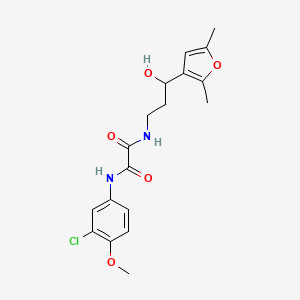
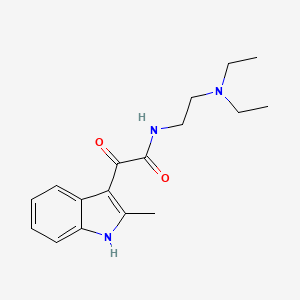
![3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2396466.png)
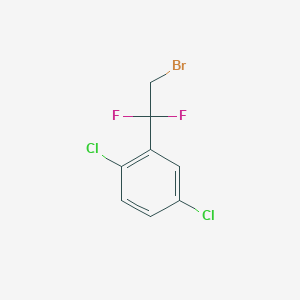
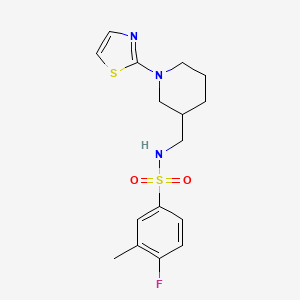
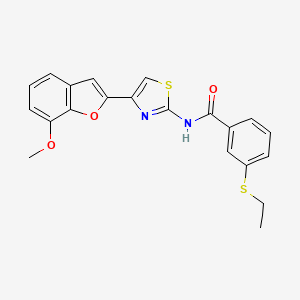

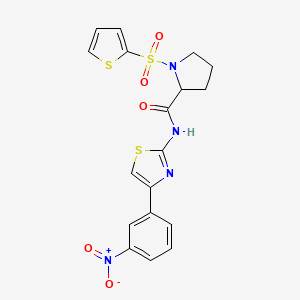
![4,4-Difluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide](/img/structure/B2396472.png)